Sodium beta-phenyl-gamma-hydroxybutyrate

Forensic Toxicology Analytical Reference Standards Structural Analog Differentiation

Sodium beta-phenyl-gamma-hydroxybutyrate (CAS 40951-19-7), also referred to as β-phenyl GHB sodium or sodium 4-hydroxy-3-phenylbutanoate, is a synthetic structural analog of gamma-hydroxybutyrate (GHB) distinguished by a phenyl substituent at the beta-position of the butyrate backbone. With a molecular formula of C10H11NaO3 and a molecular weight of 202.18 g/mol, this compound is supplied as an analytical reference standard (≥95% purity) intended exclusively for forensic and research applications.

Molecular Formula C10H11NaO3
Molecular Weight 202.18 g/mol
CAS No. 40951-19-7
Cat. No. B12498179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium beta-phenyl-gamma-hydroxybutyrate
CAS40951-19-7
Molecular FormulaC10H11NaO3
Molecular Weight202.18 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CC(=O)[O-])CO.[Na+]
InChIInChI=1S/C10H12O3.Na/c11-7-9(6-10(12)13)8-4-2-1-3-5-8;/h1-5,9,11H,6-7H2,(H,12,13);/q;+1/p-1
InChIKeyIYRHDHMHGKWQGK-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium Beta-Phenyl-Gamma-Hydroxybutyrate (CAS 40951-19-7): Structural Analog of GHB for Forensic and Research Applications


Sodium beta-phenyl-gamma-hydroxybutyrate (CAS 40951-19-7), also referred to as β-phenyl GHB sodium or sodium 4-hydroxy-3-phenylbutanoate, is a synthetic structural analog of gamma-hydroxybutyrate (GHB) distinguished by a phenyl substituent at the beta-position of the butyrate backbone . With a molecular formula of C10H11NaO3 and a molecular weight of 202.18 g/mol, this compound is supplied as an analytical reference standard (≥95% purity) intended exclusively for forensic and research applications . It is structurally similar to known CNS depressants and serves as a certified reference material for analytical method development, calibration, and identification in forensic toxicology workflows .

Why Sodium Beta-Phenyl-Gamma-Hydroxybutyrate Cannot Be Interchanged with Generic GHB, Phenibut, or Sodium Phenylbutyrate


Despite superficial structural resemblance to gamma-hydroxybutyrate (GHB, CAS 502-85-2), phenibut (β-phenyl-GABA, CAS 1078-21-3), and sodium phenylbutyrate (CAS 1716-12-7), sodium beta-phenyl-gamma-hydroxybutyrate occupies a distinct position in both chemical and application space [1]. The beta-phenyl substitution on the GHB scaffold increases molecular weight by 60.4% (202.18 vs. 126.09 g/mol) and raises logP from approximately -0.60 to ~0, altering membrane permeability and receptor interaction potential [2]. The compound is further differentiated from sodium phenylbutyrate—a clinically used HDAC inhibitor and urea cycle disorder therapeutic—by the presence of a hydroxyl group at the gamma-position (C10H11NaO3 vs. C10H11NaO2), which confers a different hydrogen-bonding profile, metabolic fate, and regulatory classification [3]. Procurement of a generic GHB salt or GABA analog cannot substitute for this specific molecular entity in forensic method validation or structure-activity relationship (SAR) studies where the beta-phenyl-gamma-hydroxy pharmacophore is the object of investigation.

Quantitative Differentiation Evidence for Sodium Beta-Phenyl-Gamma-Hydroxybutyrate (CAS 40951-19-7) Against Key Comparators


Molecular Weight and Structural Differentiation of Sodium Beta-Phenyl-Gamma-Hydroxybutyrate from GHB (Sodium Oxybate)

Sodium beta-phenyl-gamma-hydroxybutyrate possesses a molecular weight of 202.18 g/mol (C10H11NaO3), representing a 60.4% increase over the parent compound sodium oxybate (GHB sodium salt, C4H7NaO3, 126.09 g/mol), attributable to the beta-phenyl substitution . This mass difference is analytically significant: the +76 Da shift provides unambiguous mass spectrometric discrimination from endogenous GHB in forensic samples, reducing the risk of false-positive identification in GC-MS or LC-MS/MS workflows [1]. The phenyl group additionally introduces a characteristic UV chromophore (λmax ~254 nm) absent in GHB, enabling HPLC-UV detection without derivatization .

Forensic Toxicology Analytical Reference Standards Structural Analog Differentiation

Lipophilicity (LogP) Differentiation from GHB and Predicted Blood-Brain Barrier Permeability

The beta-phenyl substituent shifts the octanol-water partition coefficient (LogP) of the target compound to approximately 0, compared with -0.60 (XlogP) for the GHB free acid . This ΔLogP of approximately +0.60 corresponds to a roughly 4-fold increase in lipophilicity, placing the compound closer to the optimal LogP range (1–3) associated with passive blood-brain barrier (BBB) permeation [1]. By comparison, phenibut (β-phenyl-GABA, LogP -1.6) and baclofen (LogP 1.3–1.56) bracket the target compound, with baclofen exhibiting higher lipophilicity due to its 4-chloro substituent [2]. The intermediate LogP of β-phenyl GHB suggests a distinct pharmacokinetic profile relative to both the highly hydrophilic GHB and the more lipophilic baclofen, although direct in vivo BBB transport data for this specific compound remain unreported in the peer-reviewed literature.

Physicochemical Profiling Blood-Brain Barrier Penetration Drug Likeness

Differentiation of Sodium Beta-Phenyl-Gamma-Hydroxybutyrate from the Commonly Confused Sodium Phenylbutyrate

Sodium beta-phenyl-gamma-hydroxybutyrate (CAS 40951-19-7, C10H11NaO3, MW 202.18) is frequently confused with sodium phenylbutyrate (CAS 1716-12-7, C10H11NaO2, MW 186.18) in procurement workflows due to nomenclature similarity. However, the two compounds differ fundamentally in structure and application: the target compound contains a hydroxyl group at the gamma-position of the butyrate chain (confirmed by SMILES: O=C(CC(CO)C1=CC=CC=C1)[O-].[Na+]), whereas sodium phenylbutyrate lacks this hydroxyl (SMILES: [O-]C(CCCC1=CC=CC=C1)=O.[Na+]) . This single functional group difference results in distinct hydrogen-bonding capacity (HBD 1 vs. 0; HBA 3 vs. 2), different metabolic pathways, and entirely separate regulatory and application domains—the target compound is an analytical forensic reference standard, while sodium phenylbutyrate is an FDA-approved therapeutic for urea cycle disorders and a known HDAC inhibitor [1]. Procurement confusion between these two entities can lead to invalid forensic calibration, erroneous biological assay results, and regulatory non-compliance.

Chemical Procurement CAS Registry Differentiation Functional Group Analysis

Topological Polar Surface Area and Rotatable Bond Profile: Implications for Receptor Binding and Conformational Flexibility

The topological polar surface area (tPSA) of sodium beta-phenyl-gamma-hydroxybutyrate is 60.36 Ų, only marginally larger than that of GHB free acid (57.50 Ų) despite a 60% greater molecular weight, indicating that the phenyl substituent contributes lipophilicity without proportionally expanding the polar surface . This tPSA value falls well below the 140 Ų threshold associated with poor oral bioavailability and below the 90 Ų cutoff for favorable BBB penetration, suggesting that the compound retains potential for CNS access [1]. The compound possesses 4 rotatable bonds versus 3 for GHB, introducing an additional degree of conformational freedom at the phenyl-butyrate junction that may enable induced-fit binding interactions with GHB-specific or GABAB receptor orthosteric sites not accessible to the more rigid GHB scaffold .

Medicinal Chemistry Conformational Analysis Receptor Binding Predictions

Analytical Reference Standard Specification: Purity, QC Documentation, and Forensic Spectral Library Inclusion

Sodium beta-phenyl-gamma-hydroxybutyrate is supplied as an analytical reference standard with a certified purity of ≥95%, supported by batch-specific quality control documentation including NMR, HPLC, and GC analyses . The compound is included in the Cayman Spectral Library, a searchable GC-MS database containing 70 eV EI mass spectral data of over 2,000 forensic drug standards, providing verified retention indices and fragmentation patterns for unambiguous identification . This level of analytical characterization exceeds that available for research-grade GHB sodium salt from general chemical suppliers, which typically provide only basic certificate of analysis parameters. For forensic toxicology laboratories operating under ISO/IEC 17025 accreditation, the availability of a documented reference standard with full traceability is a prerequisite for method validation and courtroom-defensible data .

Forensic Method Validation Certified Reference Materials Quality Control

Recommended Application Scenarios for Sodium Beta-Phenyl-Gamma-Hydroxybutyrate Based on Quantitative Differentiation Evidence


Forensic Toxicology: GC-MS and LC-MS/MS Method Development and Validation for Novel Psychoactive Substance (NPS) Screening

Forensic laboratories developing targeted or untargeted screening methods for GHB analogs should procure sodium beta-phenyl-gamma-hydroxybutyrate as a primary reference standard. The compound's +76 Da mass shift relative to endogenous GHB and its characteristic UV chromophore from the phenyl substituent enable the establishment of distinct retention times, precursor-to-product ion transitions, and spectral library entries that prevent false-positive identification of endogenous GHB. The inclusion of this standard in the Cayman GC-MS spectral library supports rapid method transfer and instrument calibration across multi-instrument forensic networks.

Structure-Activity Relationship (SAR) Studies of GHB Receptor Ligands

Medicinal chemistry groups investigating the structural determinants of GHB receptor versus GABAB receptor selectivity can utilize sodium beta-phenyl-gamma-hydroxybutyrate as a tool compound representing an intermediate physicochemical profile between hydrophilic GHB (LogP -0.60, tPSA 57.50 Ų) and more lipophilic GABAB agonists such as baclofen (LogP 1.3–1.56, tPSA 63.32 Ų) [1]. The compound's 4 rotatable bonds (vs. 3 for GHB) and unique beta-phenyl-gamma-hydroxy pharmacophore provide a distinct conformational space for probing binding pocket topography, complementing existing GHB analog libraries.

Procurement Quality Assurance: Preventing Misidentification with Sodium Phenylbutyrate

Procurement officers and laboratory managers should implement CAS-number verification protocols when ordering sodium beta-phenyl-gamma-hydroxybutyrate (CAS 40951-19-7), as it is commonly confused with sodium phenylbutyrate (CAS 1716-12-7) due to overlapping nomenclature [2]. The compounds differ by one oxygen atom (C10H11NaO3 vs. C10H11NaO2), resulting in different molecular weights (202.18 vs. 186.18 g/mol), hydrogen-bonding profiles, and regulatory classifications. Verification via SMILES string comparison, InChI Key matching (IYRHDHMHGKWQGK-UHFFFAOYSA-M for the target compound), and independent spectroscopic confirmation is recommended for all incoming batches.

Analytical Reference Standard Stocking for ISO/IEC 17025 Accredited Forensic Toxicology Laboratories

Accredited forensic laboratories requiring documented reference standards with full metrological traceability should include sodium beta-phenyl-gamma-hydroxybutyrate in their reference material inventory. The compound's ≥95% certified purity, batch-specific QC documentation (NMR, HPLC, GC), and -20°C long-term storage specification meet the evidentiary chain-of-custody requirements for forensic casework. Its availability from established forensic reference standard suppliers ensures continuity of supply, a critical consideration for laboratories maintaining validated methods over multi-year accreditation cycles.

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